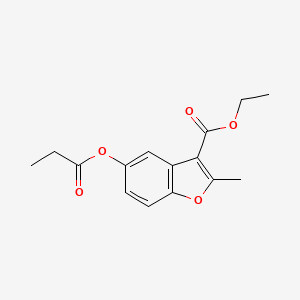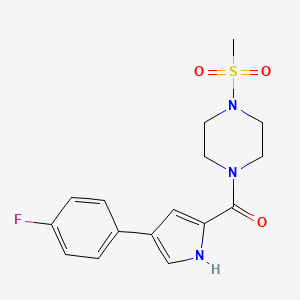
4-bromo-2,3-dimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,3-dimethyl-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . It has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Synthesis Analysis
Indole derivatives, including this compound, have been synthesized using various methods. For instance, Bartoli indole synthesis has been used for the synthesis of 2,4-dimethylindole . A copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia has also been used for the synthesis of various indole derivatives .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 2,3-dimethyl-1H-indole, with an additional bromine atom .Chemical Reactions Analysis
Indole derivatives, including this compound, have been used in various chemical reactions. For instance, they have been used in the synthesis of biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
4-bromo-2,3-dimethyl-1H-indole derivatives are crucial in synthesizing biologically active compounds. Avdeenko et al. (2020) synthesized new 2,3-dimethylindole derivatives with potential biological activities, such as para amino benzoic acid antagonists and insulysin inhibitors, by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole (Avdeenko, Konovalova, & Yakymenko, 2020).
Bromination Techniques
Miki et al. (2006) explored the bromination of dimethyl indole-2,3-dicarboxylates, including derivatives of this compound. They used pyridinium hydrobromide perbromide or bromine in the presence of Lewis acid for bromination (Miki et al., 2006).
Nitration and Amino Derivatives
Nitration of similar compounds, leading to the synthesis of nitro- and aminoindole derivatives, was studied by Miki et al. (2007). They used nitronium tetrafluoroborate in the presence of tin (IV) chloride for nitration processes (Miki, Umemoto, Maruyama, Kuromatsu, & Hamamoto, 2007).
Crystal Structure and Thermal Analysis
Barakat et al. (2017) analyzed the crystal structure and thermal properties of a compound involving 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine. They used X-ray diffraction and other spectroscopic tools for characterization (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).
Palladium-Catalyzed Reactions
Cacchi and Fabrizi (2005) discussed the importance of palladium-catalyzed reactions in the synthesis and functionalization of indoles, including this compound, highlighting its role in the development of biologically active compounds (Cacchi & Fabrizi, 2005).
Indole Alkaloids in Marine Sponges
Segraves and Crews (2005) investigated brominated tryptophan alkaloids, including this compound derivatives, in Thorectidae sponges. These compounds showed potential in inhibiting the growth of Staphylococcus epidermidis (Segraves & Crews, 2005).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 4-bromo-2,3-dimethyl-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
4-bromo-2,3-dimethyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-6-7(2)12-9-5-3-4-8(11)10(6)9/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMREMOOIKOGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

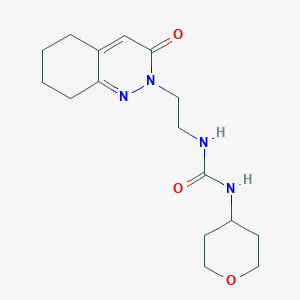

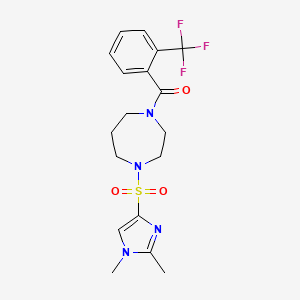
![N,N-dimethyl-4-{[(2E)-3-(thiophen-3-yl)prop-2-enamido]methyl}piperidine-1-carboxamide](/img/structure/B2442135.png)

![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442137.png)
![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2442138.png)
![N-(furan-2-ylmethyl)-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2442139.png)

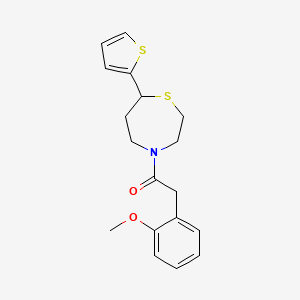
![2-[3,5-Dimethyl-4-(oxiran-2-ylmethoxy)pyrazol-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2442145.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2442148.png)
